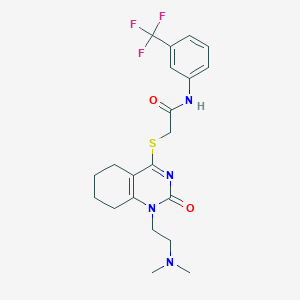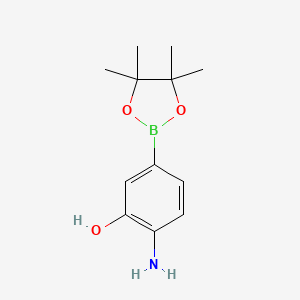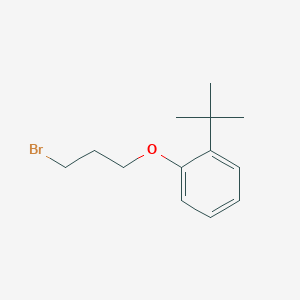![molecular formula C23H23ClN2O4S2 B2523445 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-82-6](/img/structure/B2523445.png)
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxylate group attached to it. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonyl group. The piperazine ring is further substituted with a chlorophenyl group and the thiophene ring with a methylphenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in the synthesis and structural analysis of novel heterocyclic compounds, such as thieno[2,3-d]pyrimidines and 1,3-thiazoles, showing the compound's utility in creating derivatives with potential for various applications. For instance, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized through a multistep process starting from a related thiophene carboxylate, showcasing the compound's role in generating biologically active molecules (Chen et al., 2014).
Biological Activities
Research into related compounds has highlighted their potential in biological applications, such as anticancer and antibacterial activities. For example, studies have evaluated the metabolism of structurally similar compounds in rats, providing insights into their pharmacokinetic profiles and potential therapeutic uses. The metabolism of TM208, a compound with significant in vitro and in vivo anticancer activity, was explored, revealing multiple metabolites and suggesting pathways for biotransformation (Jiang et al., 2007).
Chemical Properties and Reactions
The compound and its derivatives have been subjects of studies focusing on chemical properties and reactions, including synthesis methodologies and structural characterizations. For instance, the synthesis and biological screening of derivatives bearing a piperazine moiety have been conducted, highlighting the compounds' moderate biological activity against bacteria and fungi, pointing to their potential utility in developing new antimicrobial agents (J.V.Guna et al., 2009).
Potential Therapeutic Applications
Investigations into the structural analogs and functional derivatives of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate have highlighted their potential in therapeutic applications. Studies on cannabinoid receptor interactions and the synthesis of compounds with potential nerve growth factor (NGF) enhancing properties exemplify the broader research interest in exploiting these chemical frameworks for drug development (Shim et al., 2002).
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Mode of Action
The presence of the piperazine ring in the structure suggests that it may interact with its targets in a manner similar to other piperazine-containing compounds .
Pharmacokinetics
The presence of the piperazine ring in the structure suggests that it may have similar pharmacokinetic properties to other piperazine-containing compounds .
Properties
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-6-8-17(9-7-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-12-10-25(11-13-26)19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKBITUGJPDKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)
![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)



![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)
![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)


